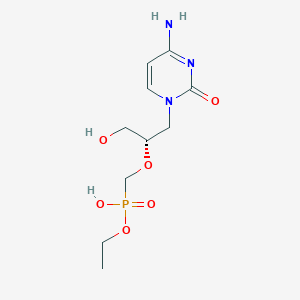
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cytosine base linked to a hydroxypropyl group and an ethylphosphonomethoxy moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine typically involves multiple steps, starting from readily available precursors. The key steps include the protection of functional groups, formation of the phosphonomethoxy linkage, and coupling with the cytosine base. Common reagents used in these reactions include phosphonates, alcohols, and protecting groups such as silyl ethers. Reaction conditions often involve the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis would be a key consideration for industrial applications.
化学反応の分析
Types of Reactions
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylphosphonomethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine involves its interaction with biological targets such as enzymes and nucleic acids. The compound can be incorporated into DNA or RNA, leading to chain termination or inhibition of polymerase activity. This can result in the inhibition of viral replication or cancer cell proliferation. The specific molecular targets and pathways involved depend on the context of its use.
類似化合物との比較
Similar Compounds
1-((S)-3-Hydroxy-2-(phosphonomethoxy)propyl)cytosine: Lacks the ethyl group, which may affect its biological activity.
1-((S)-3-Hydroxy-2-(O-methylphosphonomethoxy)propyl)cytosine: Contains a methyl group instead of an ethyl group, which can influence its chemical properties and reactivity.
Uniqueness
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine is unique due to the presence of the ethylphosphonomethoxy group, which can enhance its stability and biological activity compared to similar compounds. This structural feature may also influence its pharmacokinetic properties, making it a promising candidate for further research and development.
特性
CAS番号 |
1312776-50-3 |
|---|---|
分子式 |
C10H18N3O6P |
分子量 |
307.24 g/mol |
IUPAC名 |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C10H18N3O6P/c1-2-19-20(16,17)7-18-8(6-14)5-13-4-3-9(11)12-10(13)15/h3-4,8,14H,2,5-7H2,1H3,(H,16,17)(H2,11,12,15)/t8-/m0/s1 |
InChIキー |
VLXLHNRGQDFHAA-QMMMGPOBSA-N |
異性体SMILES |
CCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O |
正規SMILES |
CCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


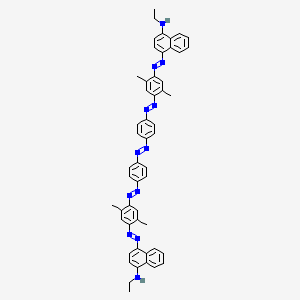



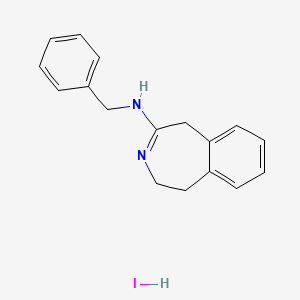

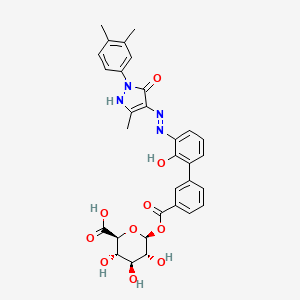
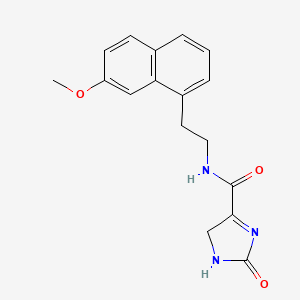
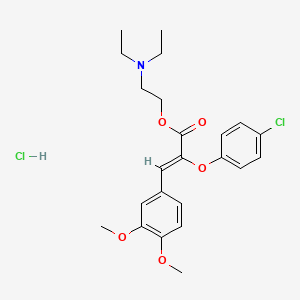
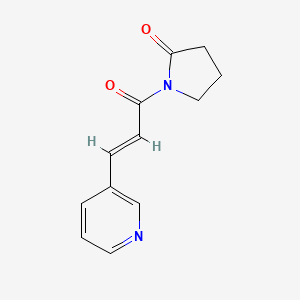
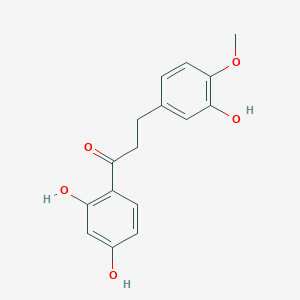
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)


